
3-(Aminomethyl)-1-N-Boc-aniline
Vue d'ensemble
Description
The compound "3-(Aminomethyl)-1-N-Boc-aniline" is a chemically modified aniline derivative. Aniline itself is a fundamental organic compound with a wide range of applications in the synthesis of pharmaceuticals, dyes, and polymers. The specific modifications on the aniline ring, such as the introduction of an aminomethyl group and the protection of the amino group with a tert-butoxycarbonyl (Boc) group, suggest that this compound could be an intermediate in the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of multisubstituted aniline derivatives can be achieved through ortho-selective nucleophilic addition of amines to borylbenzynes, as demonstrated in one study . This method allows for the introduction of various functional groups, including aminomethyl groups, onto the aniline ring. Additionally, the Boc group is a strategic choice for N-protection during the synthesis of amino acid derivatives, as it can be selectively removed under mild acidic conditions without affecting other sensitive functional groups .
Molecular Structure Analysis
The molecular structure of aniline derivatives can be complex, with the potential for various substituents to influence the overall conformation and reactivity of the molecule. For instance, Schiff base compounds derived from aniline, such as 2-amino-N-(3-phenylprop-2-enylidene)aniline, have been characterized by X-ray crystallography, revealing a trans configuration around the C=N double bond . This level of structural detail is crucial for understanding the reactivity and potential applications of aniline derivatives.
Chemical Reactions Analysis
Aniline derivatives can participate in a range of chemical reactions. For example, N-Methyl-anilinoborane, a related compound, can undergo rearrangement to form μ-(amino)diborane(6) derivatives . This type of reactivity is indicative of the versatility of aniline derivatives in synthetic chemistry. Furthermore, aniline oligomers can be synthesized through electrophilic aromatic substitution reactions, which may involve the formation of nitrenium cations .
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are influenced by their molecular structure. For instance, the presence of hydrogen-bonded dimers in certain aniline derivatives can affect their melting points, solubility, and crystalline structure . The introduction of substituents such as the Boc group can also impact the stability and reactivity of the compound, as seen in the case of N-Boc protected amino acid derivatives .
Applications De Recherche Scientifique
Catalysis and Synthesis
3-(Aminomethyl)-1-N-Boc-aniline plays a significant role in catalysis and synthesis. For instance, it is used in the N-tert-butyloxycarbonylation (N-Boc) of various amines, a process catalyzed by ionic liquids, facilitating the conversion of halogenated aniline and amino alcohols to their corresponding N-Boc derivatives (Chinnappan et al., 2013). Additionally, it is involved in the construction of heterocycles and tryptamines, contributing to the synthesis of novel compounds (Nicolaou et al., 2009).
Organic Chemistry and Polymer Science
In organic chemistry and polymer science, this compound is employed in various reactions. It's used in the Photo-Fries rearrangement of anilides to create compounds useful for preparing benzocondensed heterocycles (Ferrini et al., 2006). Moreover, it plays a role in protein microsequencing and the development of novel protein sequencing methods (L'italien & Kent, 1984).
Pharmaceutical and Medicinal Chemistry
In pharmaceutical and medicinal chemistry, 3-(Aminomethyl)-1-N-Boc-aniline is integral in synthesizing various compounds. It is used in the synthesis and characterization of N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline derivatives, with applications in catalyzing Heck and Suzuki cross-coupling reactions (Aydemir et al., 2009). It's also involved in creating primary alkylamines and anilines via Ir(III)-catalyzed C–H amidation (Kim et al., 2016).
Material Science and Electrochemistry
This chemical is also significant in material science and electrochemistry. For example, it's utilized in the potentiometric detection of saccharides using poly(aniline boronic acid), demonstrating its role in developing novel sensor technologies (Shoji & Freund, 2002).
Propriétés
IUPAC Name |
tert-butyl N-[3-(aminomethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h4-7H,8,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQNEOIMZVWHQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373385 | |
| Record name | 3-(Aminomethyl)-1-N-Boc-aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-1-N-Boc-aniline | |
CAS RN |
205318-52-1 | |
| Record name | 3-(Aminomethyl)-1-N-Boc-aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Aminomethyl)aniline, 1-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl N-[3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-cyanoprop-2-enoyl]carbamate](/img/structure/B1333959.png)
![4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1333963.png)


![2-amino-3-({(E)-[5-chloro-2-(2-propynyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1333967.png)
![(4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride](/img/structure/B1333968.png)


![2-[3-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B1333976.png)
![3-[(4-fluorophenyl)methoxy]-N-[(4-fluorophenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1333980.png)


